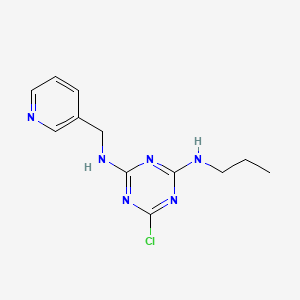

6-chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

Description

6-Chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine is a chlorinated triazine derivative characterized by a 1,3,5-triazine core substituted with a chlorine atom at position 6, a propyl group at the N-position, and a pyridin-3-ylmethyl group at the N'-position.

Properties

IUPAC Name |

6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN6/c1-2-5-15-11-17-10(13)18-12(19-11)16-8-9-4-3-6-14-7-9/h3-4,6-7H,2,5,8H2,1H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPZFMNXDNIAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)Cl)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324632 | |

| Record name | 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

310875-77-5 | |

| Record name | 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Propyl Group: The propyl group can be attached through alkylation reactions using propyl halides in the presence of a base such as sodium hydride.

Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through nucleophilic substitution reactions using pyridin-3-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazine ring or the pyridin-3-ylmethyl group, resulting in the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of reduced triazine or pyridin-3-ylmethyl derivatives.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Substituent Analysis

The 1,3,5-triazine backbone is common among herbicides, but substituents dictate functionality. Key analogs include:

| Compound Name | Substituents (N and N') | Molecular Formula | CAS Number | Primary Use |

|---|---|---|---|---|

| 6-Chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | Propyl, Pyridin-3-ylmethyl | C₁₂H₁₅ClN₆ | Not Available | Research compound* |

| Atrazine | Ethyl, 1-Methylethyl | C₈H₁₄ClN₅ | 1912-24-9 | Herbicide |

| Simazine | Diethyl | C₇H₁₂ClN₅ | 122-34-9 | Herbicide |

| Propazine | Bis(1-methylethyl) | C₉H₁₆ClN₅ | 139-40-2 | Herbicide |

| Deethylatrazine (DEA) | 1-Methylethyl, Hydrogen | C₅H₈ClN₅ | 6190-65-4 | Atrazine metabolite |

| 6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine | Pyridin-3-yl, Hydrogen | C₈H₈N₆ | Not Provided | Crystal engineering |

Key Observations :

- This may enhance binding to biological targets or materials like graphene .

Physicochemical Properties

- Chlorine Reactivity : The chlorine at position 6 is a common leaving group in triazines, enabling hydroxylation (e.g., hydroxyatrazine formation from atrazine) . The pyridinylmethyl group may sterically hinder such reactions, altering degradation rates.

- Solubility : Pyridine-containing triazines (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) exhibit moderate water solubility due to polar aromatic rings, contrasting with highly hydrophobic analogs like propazine .

Biological Activity

6-Chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, notable for its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound is as follows:

- Molecular Formula : CHClN

- Molecular Weight : 252.7 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Comparison with Antibiotics : Inhibition zone diameters were comparable to standard antibiotics such as ceftriaxone, indicating significant antibacterial potency .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties in vitro.

- Cytokine Inhibition : At a concentration of 10 µg/mL, it significantly inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α, with inhibition rates of up to 89% and 78%, respectively .

- Comparison with Dexamethasone : These effects were notably stronger than those observed with dexamethasone at a concentration of 1 µg/mL .

Cytotoxicity

Cytotoxic effects were evaluated using various cancer cell lines.

- IC Values : The compound displayed IC values in the low micromolar range across different cell lines, indicating substantial cytotoxicity .

- Resistance Profiles : Interestingly, its efficacy remained largely unchanged in drug-resistant cell lines, suggesting a robust mechanism of action .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Roxana et al. synthesized several derivatives based on triazine structures and tested their antimicrobial activity. The results indicated that derivatives similar to our compound showed enhanced antibacterial properties compared to traditional antibiotics .

- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of triazine derivatives reported that compounds with similar structural motifs effectively reduced inflammatory markers in cell models, reinforcing the biological relevance of our compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.